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Abstract
Oseltamivir phosphate is an ethyl ester prodrug that is effectively used for the treatment and

prophylaxis of influenza A and B virus infections. Following oral administration, it is readily

absorbed and extensively hydrolyzed by hepatic esterases to its active metabolite, oseltamivir

carboxylate. This active form is a potent and selective inhibitor of the viral neuraminidase

enzyme, which is crucial for the release of new virus particles from infected cells. This guide

provides a comprehensive overview of the pharmacokinetics and oral bioavailability of

oseltamivir and its active metabolite, oseltamivir carboxylate, supported by quantitative data,

detailed experimental protocols, and visual diagrams of its mechanism of action and

experimental workflows.

Mechanism of Action
Oseltamivir exerts its antiviral effect by inhibiting the neuraminidase enzyme on the surface of

the influenza virus.[1][2] Neuraminidase is essential for cleaving sialic acid residues on the host

cell surface, a process necessary for the release of newly formed virions.[3][4] Oseltamivir

carboxylate, a transition-state analogue of sialic acid, binds to the active site of the

neuraminidase enzyme, preventing it from cleaving these residues.[2][4] This action results in

the aggregation of new virus particles on the host cell surface, limiting their release and spread

to other cells.[3][4]
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Mechanism of action of Oseltamivir Carboxylate.

Pharmacokinetics
Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is rapidly absorbed

from the gastrointestinal tract and converted to the active metabolite, oseltamivir carboxylate.[1]

[5][6]

Absorption and Bioavailability
Following oral administration, oseltamivir is well-absorbed, with at least 75% of the dose

reaching systemic circulation as oseltamivir carboxylate.[1][6] The absolute oral bioavailability

of oseltamivir carboxylate is approximately 80%.[5][7] Peak plasma concentrations of the active

metabolite are typically reached within 3 to 4 hours.[5] Co-administration with food does not

significantly affect the bioavailability of oseltamivir carboxylate.[1]

Distribution
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The volume of distribution of oseltamivir carboxylate at steady-state is approximately 23 to 26

liters in humans, which is equivalent to the volume of extracellular body fluid.[1][7] This allows

for wide distribution to sites of influenza virus infection.[1] Plasma protein binding of oseltamivir

is about 42%, while its active metabolite, oseltamivir carboxylate, has negligible binding of

approximately 3%.[1][8]

Metabolism
Oseltamivir is extensively metabolized by esterases located predominantly in the liver to form

oseltamivir carboxylate.[1][8] The exposure to the prodrug is less than 5% of the exposure to

the active metabolite.[1][3] Oseltamivir carboxylate does not undergo further metabolism.[1]

Oseltamivir and its active metabolite do not interact with cytochrome P450 enzymes.[2][5]

Excretion
Absorbed oseltamivir is primarily eliminated through its conversion to oseltamivir carboxylate,

which is then excreted in the urine.[6] Over 90% of an oral dose is eliminated as oseltamivir

carboxylate through renal excretion.[2][8] The elimination half-life of oseltamivir is 1 to 3 hours,

while the half-life of oseltamivir carboxylate is 6 to 10 hours.[1][2][8] Renal clearance of

oseltamivir carboxylate exceeds the glomerular filtration rate, indicating that active tubular

secretion contributes to its elimination.[5][6]

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oseltamivir and its

active metabolite, oseltamivir carboxylate, in humans.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy

Adults Following Oral Administration of 75 mg Oseltamivir Phosphate.
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Parameter
Oseltamivir
(Prodrug)

Oseltamivir
Carboxylate (Active
Metabolite)

Reference(s)

Cmax (ng/mL) 65 348 [1]

AUC0-12h (ng·h/mL) 112 2719 [1]

Tmax (hours) Not specified 3 - 4 [5][8]

Half-life (hours) 1 - 3 6 - 10 [1][2][8]

Oral Bioavailability Low (<5% as prodrug) ~80% [1][5][7]

Protein Binding 42% 3% [1][2][8]

Volume of Distribution

(L)
Not specified 23 - 26 [1][2][7]

Renal Clearance (L/h) Not specified 18.8 [1]

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from various clinical and

nonclinical studies. The general methodologies employed in these studies are outlined below.

Human Pharmacokinetic Studies
A typical experimental workflow for a human pharmacokinetic study of oseltamivir is as follows:
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A typical workflow for a human pharmacokinetic study.

Study Population: Studies are typically conducted in healthy adult volunteers, but also

include specific populations such as the elderly, children, and individuals with renal

impairment.[9]
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Drug Administration: Oseltamivir phosphate is administered orally as capsules or a

reconstituted powder for suspension. Doses in studies have ranged from single doses to

multiple doses over several days.[9][10]

Sample Collection: Blood samples are collected at predetermined time points before and

after drug administration to characterize the plasma concentration-time profile.[11] Urine

samples are also collected over specified intervals to determine the extent of renal excretion.

[11]

Bioanalytical Method: The concentrations of oseltamivir and oseltamivir carboxylate in

plasma and urine are determined using validated bioanalytical methods, typically high-

performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

[11]

Nonclinical Pharmacokinetic Studies
Animal models are crucial for the preclinical evaluation of oseltamivir's pharmacokinetics.

Animal Models: Common animal models used in pharmacokinetic studies of oseltamivir

include rats and ferrets.[12][13][14] Ferrets are considered a suitable model for influenza

research as they can be infected with human influenza viruses and exhibit similar clinical

symptoms.[13]

Dosing and Sample Collection: In animal studies, oseltamivir is typically administered orally

via gavage.[14] Blood samples are collected serially, often via tail vein or other appropriate

methods.[14] In some studies, cerebrospinal fluid (CSF) and brain tissue are also collected

to assess central nervous system penetration.[14]

Dose Scaling: Data from animal studies are used to predict human pharmacokinetics and to

determine appropriate dosing regimens for clinical trials. For example, a 5.08 mg/kg dose of

oseltamivir phosphate in ferrets was found to produce a similar plasma exposure of

oseltamivir carboxylate as a 75 mg dose in humans.[13]

Drug Interactions
Clinically significant drug interactions with oseltamivir are unlikely.[5]
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Probenecid: Co-administration of probenecid, an inhibitor of renal tubular secretion, can

result in an approximately two-fold increase in the exposure to oseltamivir carboxylate.[5][6]

However, due to the wide safety margin of oseltamivir carboxylate, dose adjustments are

generally not required.[6]

Other Drugs: Oseltamivir does not appear to have clinically significant interactions with drugs

like paracetamol (acetaminophen) and cimetidine.[5]

Conclusion
Oseltamivir exhibits a predictable and well-characterized pharmacokinetic profile. As a prodrug,

it is efficiently absorbed and converted to its active metabolite, oseltamivir carboxylate, which is

widely distributed to sites of infection and effectively inhibits viral neuraminidase. The oral

bioavailability is high, and the pharmacokinetic parameters are consistent across various

populations. This favorable pharmacokinetic profile, combined with its proven efficacy and

safety, makes oseltamivir a valuable therapeutic agent for the management of influenza.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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